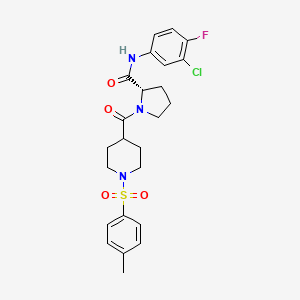![molecular formula C12H11Cl2N3O B12620581 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-09-0](/img/structure/B12620581.png)
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a dichloropyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine . The final step involves a nucleophilic substitution reaction where the amino group is introduced, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the dichloropyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of nitro groups results in amino derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the dichloropyridinyl moiety and is used in similar synthetic applications.
2-Amino-5-chloropyridine: Another related compound with similar chemical properties and applications.
Uniqueness
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its phenol group, amino group, and dichloropyridinyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
920512-09-0 |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2-amino-5-[[(2,6-dichloropyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-4-3-9(12(14)17-11)16-6-7-1-2-8(15)10(18)5-7/h1-5,16,18H,6,15H2 |
Clave InChI |
VMFNHFFIXPTXHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=C(N=C(C=C2)Cl)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
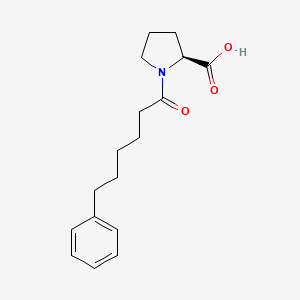
![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
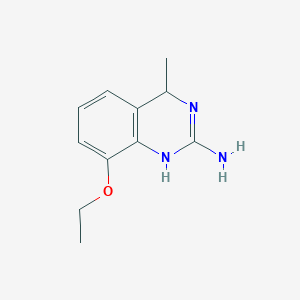
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
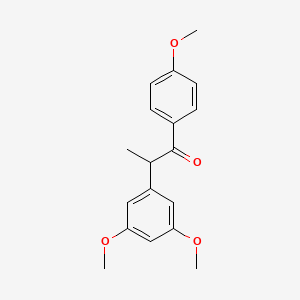
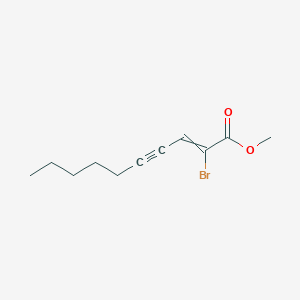
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
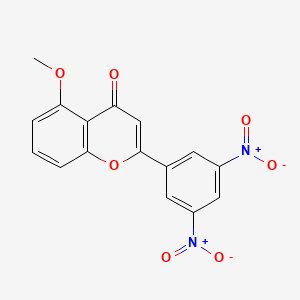
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)

